molecular formula C14H10Cl2O B2412687 2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one CAS No. 68968-12-7

2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one

Cat. No.: B2412687
CAS No.: 68968-12-7
M. Wt: 265.13
InChI Key: VRURULNDNOWMGE-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of two chlorophenyl groups attached to an ethanone backbone. It is a significant compound in organic chemistry due to its unique structure and reactivity.

Properties

IUPAC Name

2-(3-chlorophenyl)-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRURULNDNOWMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of chlorophenyl groups and its reactivity, making it valuable for various applications in research and industry.

Biological Activity

2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one, commonly referred to as a chlorinated ketone compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features two chlorophenyl groups attached to a central ethanone moiety. The presence of chlorine atoms enhances the lipophilicity and reactivity of the molecule, which is crucial for its interaction with biological targets.

Antibacterial Activity

Research indicates that chlorinated compounds often exhibit significant antibacterial properties. A study investigating various chlorinated derivatives found that this compound demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is likely linked to the disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antibacterial Activity Against Various Strains

CompoundConcentration (µg/mL)Activity (Zone of Inhibition)
This compound5015 mm
Control (Ampicillin)5020 mm
Control (Ciprofloxacin)5025 mm

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The antifungal efficacy is attributed to its ability to disrupt fungal cell wall synthesis and function.

Table 2: Antifungal Activity Against Fungal Strains

CompoundConcentration (µg/mL)Activity (Zone of Inhibition)
This compound10018 mm
Control (Fluconazole)10022 mm

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cells through multiple pathways, including the inhibition of cyclooxygenase-2 (COX-2), which is often overexpressed in tumors. Additionally, the compound's ability to chelate metal ions may disrupt essential processes for cancer cell survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the cytotoxic effects observed:

Table 3: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (µM)% Viability at IC50
MCF-712.545%
A54915.040%
HeLa10.050%

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption: The lipophilic nature allows it to penetrate cell membranes effectively.
  • Enzyme Inhibition: Inhibition of key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis: Activation of intrinsic apoptotic pathways through mitochondrial interactions.

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